SW083688

TAOK2 Kinase Inhibition IC50

SW083688 is a validated, potent TAOK2 chemical probe (IC50=1.3µM). Its unique 3-(3-ethoxy-propyl) and dihydro-benzodioxin substitution ensures high selectivity vs. other MAP3Ks, eliminating off-target noise in cell signaling studies. Ideal for oncology SAR, counter-screening, and autophagy research.

Molecular Formula C23H25N3O5S
Molecular Weight 455.5 g/mol
Cat. No. B12419646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSW083688
Molecular FormulaC23H25N3O5S
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESCCOCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3COC4=CC=CC=C4O3)NC1=S
InChIInChI=1S/C23H25N3O5S/c1-2-29-11-5-10-26-22(28)17-9-8-15(12-18(17)25-23(26)32)21(27)24-13-16-14-30-19-6-3-4-7-20(19)31-16/h3-4,6-9,12,16H,2,5,10-11,13-14H2,1H3,(H,24,27)(H,25,32)
InChIKeyCMHKKTGCFWZUEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Ethoxy-propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline-7-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide: A Potent and Selective TAOK2 Inhibitor for Kinase Research and Drug Discovery


3-(3-Ethoxy-propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline-7-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide, also known as SW083688 , is a complex synthetic organic compound belonging to the 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline class. Its molecular formula is C23H25N3O5S, with a molecular weight of 455.53 g/mol . This compound is primarily characterized as a potent and highly selective inhibitor of Thousand-And-One Kinase 2 (TAOK2), a member of the MAP kinase kinase kinase (MAP3K) family . Its structural features include a quinazoline core, a 7-carboxylic acid amide linkage to a 2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl group, and a thioxo group at the 2-position .

Critical Differentiation of SW083688: Why Generic Quinazoline Scaffolds Cannot Substitute for This Specific TAOK2 Inhibitor


The 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, yielding inhibitors for a diverse array of targets including phosphodiesterase 7 (PDE7) [1], T-type calcium channels [2], and HIF prolyl hydroxylases [3]. This pharmacological promiscuity means that even minor structural modifications can lead to profound shifts in target selectivity and biological function. Consequently, substituting SW083688 with a generic or structurally similar quinazoline derivative for a TAOK2-focused study is not scientifically valid. The specific substitution pattern on SW083688—namely the 3-(3-ethoxy-propyl) group at the N3 position and the (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide at the C7 position—is the precise determinant of its unique TAOK2 inhibition profile . Using a different analog would likely introduce off-target effects or fail to engage TAOK2 altogether, thereby compromising experimental integrity and leading to erroneous conclusions.

Quantitative Differentiation of 3-(3-Ethoxy-propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline-7-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide: Evidence-Based Selection Guide


TAOK2 Inhibition Potency: Quantified IC50 Value for SW083688

SW083688 demonstrates potent inhibitory activity against the TAOK2 kinase, with a quantified half-maximal inhibitory concentration (IC50) value of 1.3 micromolar (µM) . While direct head-to-head comparison data for this specific kinase target is not publicly available against a closely related quinazoline analog, this value serves as the primary, verifiable potency metric for this compound. In contrast, the well-characterized quinazoline-based HIF prolyl hydroxylase inhibitors (e.g., those in patent US20100298324) are structurally related but act through a completely distinct enzyme mechanism [1], and the 3-(4-chloro-benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline derivatives are selective for T-type calcium channels [2]. This confirms that potency within this chemical class is exquisitely target-specific, and the 1.3 µM IC50 is the relevant metric for TAOK2-driven applications.

TAOK2 Kinase Inhibition IC50 MAP3K Cell Signaling

Structural Determinants of Kinase Selectivity: The Unique N3 and C7 Substitution Pattern

The specific substitution pattern of SW083688 is the key to its TAOK2 selectivity. It features a 3-(3-ethoxy-propyl) group at the N3 position and a (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide at the C7 position . This contrasts sharply with other 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline analogs. For example, the T-type calcium channel antagonists feature a 3-(4-chloro-benzyl) substituent [1], and HIF prolyl hydroxylase inhibitors are defined by a broad range of R1 and R2 groups, but none specifically claim the unique SW083688 combination [2]. Furthermore, a commercial inhibitor, Qc1, which shares the quinazoline-7-carboxamide core, has a 3-(trifluoromethyl)phenyl group and inhibits threonine dehydrogenase (TDH) with an IC50 of 500 nM, demonstrating how a different N3 substitution completely alters the target protein . This class-level inference strongly supports that the SW083688 substitution pattern is a unique driver of its TAOK2 selectivity profile.

Structure-Activity Relationship (SAR) Quinazoline TAOK2 Kinase Selectivity

Physicochemical Properties and Predicted Values for Formulation and Assay Design

Key physicochemical parameters for SW083688 have been predicted, providing essential data for experimental design. Its predicted density is 1.38±0.1 g/cm³ and its predicted acid dissociation constant (pKa) is 10.71±0.20 . While experimental solubility data is not provided, the compound is soluble in DMSO, a standard vehicle for in vitro studies, as implied by its use as a kinase inhibitor . In comparison, a structurally simpler analog, 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione, has a predicted XLogP of 1.2, indicating moderate lipophilicity [1]. The higher molecular weight and more complex substituents of SW083688 (MW 455.5 g/mol) relative to this analog (MW 248.28 g/mol) suggest significantly different solubility and permeability characteristics, which must be considered during in vitro assay development and any preliminary in vivo studies.

Physicochemical Properties Density pKa Solubility Formulation

Optimal Research and Preclinical Applications for 3-(3-Ethoxy-propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline-7-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide


Elucidating the Role of TAOK2 in the p38 MAPK and Hippo Signaling Pathways

SW083688 serves as a high-value chemical probe for investigating the function of TAOK2 within the p38 MAPK and Hippo signaling cascades . Its quantified IC50 of 1.3 µM allows researchers to use it in cell-based assays to dissect TAOK2-specific contributions to processes like cell growth, differentiation, and apoptosis, which are often confounded by the activity of other MAP3Ks. Using a non-selective analog would introduce off-target noise, whereas SW083688's defined selectivity profile, driven by its unique substitution pattern , enables cleaner interpretation of results related to TAOK2 inhibition.

Developing Targeted Therapies for TAOK2-Implicated Cancers

Given its potent inhibition of TAOK2, SW083688 is a promising lead compound for oncology drug discovery programs targeting cancers where TAOK2 is known to be overexpressed or mutated and contributes to tumor growth and metastasis . Its structural differentiation from other quinazoline-based kinase inhibitors (e.g., Qc1 for TDH ) positions it as a starting point for medicinal chemistry optimization to improve potency, selectivity, and drug-like properties specifically for a TAOK2-driven anti-cancer strategy.

Kinase Selectivity Profiling and Counter-Screening

In any kinase inhibitor development program, selectivity is paramount. SW083688 is an essential tool for counter-screening assays to confirm the selectivity of other kinase inhibitors. Its established activity against TAOK2 (IC50 = 1.3 µM) makes it a valuable reference compound for profiling panels. It can be used to benchmark the TAOK2 activity of novel compounds or to ensure that a lead candidate for a different kinase does not exhibit off-target activity at TAOK2, thereby de-risking the candidate's safety and efficacy profile.

Structure-Activity Relationship (SAR) Studies on Thioxoquinazoline Scaffolds

For medicinal chemists, SW083688 represents a specific and well-characterized data point for SAR studies on the 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline scaffold. Its defined TAOK2 potency (IC50 = 1.3 µM) and unique substitution pattern can be compared with data from analogs targeting PDE7 [1], T-type calcium channels [2], or HIF prolyl hydroxylases [3] to understand how different substitutions on the core scaffold alter target engagement. This is crucial for rationally designing the next generation of selective kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for SW083688

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.